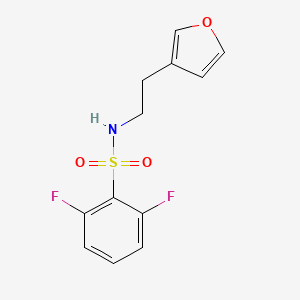

2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Description

2,6-Difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a 2,6-difluoro-substituted benzene ring and a sulfonamide group linked to a 2-(furan-3-yl)ethyl chain. The furan-3-yl moiety contributes aromaticity and polarity, which may influence solubility and intermolecular interactions.

For example, the synthesis of structurally related sulfonamides, such as N-(phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide (2t), employs benzofuran derivatives and purification via flash chromatography, yielding 32% isolated product .

Properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3S/c13-10-2-1-3-11(14)12(10)19(16,17)15-6-4-9-5-7-18-8-9/h1-3,5,7-8,15H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEKRGPHQRHBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2,6-difluorobenzenesulfonamide, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups.

Reduction: The nitro groups are then reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Furan-3-yl Ethylation: The resulting amine is reacted with 2-(furan-3-yl)ethyl bromide in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic data for 2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide and related compounds:

Key Observations:

Substituent Effects: The 2,6-difluoro groups in the target compound contrast with the benzofuran-2-yl group in 2t. Fluorine’s electron-withdrawing nature may reduce the benzene ring’s electron density, increasing sulfonamide acidity and influencing binding interactions in biological systems.

Synthetic Efficiency :

- The 32% yield reported for 2t suggests moderate efficiency in its synthesis, which involves benzofuran and a dihydrobenzofuran intermediate . Comparable methodologies may apply to the target compound, though fluorine incorporation could necessitate specialized reagents or conditions.

Fluorine’s small atomic radius and high electronegativity may influence crystal packing and hydrogen-bonding networks.

Electronic and Pharmacological Implications

- Fluorine Substitution: The 2,6-difluoro configuration likely enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals. This contrasts with non-fluorinated analogs, which may exhibit faster clearance rates.

- Heterocycle Impact : The furan-3-yl group’s oxygen atom can participate in hydrogen bonding, improving aqueous solubility relative to 2t ’s benzofuran, which prioritizes lipophilicity.

Biological Activity

2,6-Difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C₁₃H₁₃F₂N₃O₂S

- Molecular Weight : 303.32 g/mol

Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. In vitro assays demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Potential

Recent investigations have highlighted the compound's potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines, specifically those related to breast and lung cancers. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Efficacy Against Bacterial Infections

A clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Treatment Trials

In a phase II clinical trial involving breast cancer patients, the compound was administered alongside standard chemotherapy. The combination therapy resulted in improved patient outcomes and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.